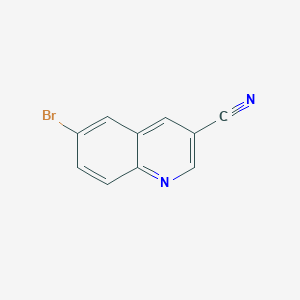

6-Bromoquinoline-3-carbonitrile

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

6-bromoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrN2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-4,6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTDLEPVDXZCSPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80738278 | |

| Record name | 6-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314687-82-5 | |

| Record name | 6-Bromoquinoline-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80738278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Bromoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: 6-Bromoquinoline-3-carbonitrile, a halogenated derivative of the quinoline scaffold, represents a molecule of significant interest in medicinal chemistry and materials science. The quinoline ring system is a foundational structural motif in a wide array of biologically active compounds, and the introduction of bromo and cyano functionalities at the 6- and 3-positions, respectively, offers unique opportunities for further chemical modification and exploration of its pharmacological potential. This technical guide provides a comprehensive overview of the known chemical properties of this compound, drawing from available data and contextualizing it within the broader landscape of quinoline chemistry.

Core Chemical Properties

Currently, detailed experimental data for this compound, such as its melting point, boiling point, and solubility, are not extensively reported in publicly available scientific literature. However, based on its chemical structure and data from commercial suppliers, the following properties can be summarized.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂ | [1] |

| Molecular Weight | 233.07 g/mol | [1] |

| Appearance | Not specified (likely a solid) | Inferred |

| Purity | ≥98% (as offered by commercial suppliers) | [1] |

| CAS Number | 1314687-82-5 | [1][2] |

Spectroscopic and Analytical Data

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not published in readily accessible literature, its structure suggests plausible synthetic routes originating from 6-bromoquinoline or a suitably substituted aniline precursor.

A potential synthetic pathway could involve the introduction of a cyano group at the 3-position of a pre-existing 6-bromoquinoline ring. This could potentially be achieved through a multi-step process starting from 6-bromoquinoline, possibly involving formylation to produce 6-bromoquinoline-3-carbaldehyde, followed by conversion to an oxime and subsequent dehydration to yield the nitrile.

Alternatively, a de novo synthesis could be envisioned, starting from a substituted aniline and employing a cyclization reaction, such as the Combes quinoline synthesis or a related method, with reagents that would install the cyano group at the appropriate position. A patent for the preparation of 6-bromoquinoline describes a method involving the reaction of p-bromoaniline with glycerol in the presence of sulfuric acid and a catalyst.[4] This highlights a potential starting material for further functionalization.

The reactivity of this compound is expected to be influenced by the electron-withdrawing nature of both the bromine atom and the cyano group. The quinoline nitrogen provides a site for protonation or alkylation. The bromine atom at the 6-position could be a handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to explore structure-activity relationships. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further avenues for derivatization.

Experimental Workflows

Given the absence of specific published experimental protocols, the following diagrams illustrate general workflows that would be applicable to the synthesis and characterization of this compound.

Figure 1. A generalized workflow for the chemical synthesis and purification of this compound.

Figure 2. A standard workflow for the analytical characterization of a synthesized chemical compound like this compound.

Biological Activity and Potential Applications

While there is no specific biological data reported for this compound, the quinoline scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[5][6] The introduction of a bromine atom and a nitrile group can significantly modulate the electronic properties and steric profile of the molecule, potentially leading to novel biological activities.

For instance, studies on other quinoline-3-carbonitrile derivatives have highlighted their potential as antibacterial agents.[7] Furthermore, various 6-bromo quinazoline derivatives have been investigated for their cytotoxic effects.[8] A recent study also explored 6-bromo-3-methylquinoline analogues as inhibitors of prostaglandin F2α, which is associated with preterm labor.[9] These findings suggest that this compound could be a valuable scaffold for the development of new therapeutic agents. Its potential applications could span oncology, infectious diseases, and inflammatory conditions, pending further investigation.

Conclusion

This compound is a chemical entity with significant potential for further research and development in the fields of medicinal chemistry and materials science. While a comprehensive experimental dataset for this compound is not yet available in the public domain, its structural features suggest it is a valuable intermediate for the synthesis of more complex molecules. The workflows and contextual information provided in this guide are intended to support researchers in their efforts to synthesize, characterize, and explore the biological and material properties of this promising quinoline derivative. Further experimental investigation is crucial to fully elucidate the chemical and pharmacological profile of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. This compound | 1314687-82-5 [chemicalbook.com]

- 3. 6-Bromoquinoline | C9H6BrN | CID 79243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN105837503A - Preparation method for 6-bromine quinoline - Google Patents [patents.google.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of Quinoline-3-carbonitrile derivatives as potential antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US4617395A - Preparation of quinolines - Google Patents [patents.google.com]

- 9. Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoquinoline-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

CAS Number: 1314687-82-5

Introduction

6-Bromoquinoline-3-carbonitrile is a heterocyclic organic compound belonging to the quinoline family. The quinoline scaffold is a prominent structural motif in numerous biologically active compounds and approved pharmaceuticals, recognized for its diverse therapeutic applications.[1] This document provides a comprehensive technical guide on this compound, consolidating available data on its chemical properties, potential synthetic routes, and prospective applications in drug discovery and development. While specific experimental data for this particular compound is limited in publicly accessible literature, this guide extrapolates from closely related analogues to provide a valuable resource for researchers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and application in synthetic and screening protocols.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂ | CymitQuimica[2] |

| Molecular Weight | 233.07 g/mol | ChemicalBook[3] |

| CAS Number | 1314687-82-5 | ChemicalBook[3] |

| InChI Key | ZTDLEPVDXZCSPL-UHFFFAOYSA-N | CymitQuimica[2] |

| Purity | Typically >98% | CymitQuimica[2] |

| Appearance | Not specified (likely a solid) | - |

| Solubility | Not specified | - |

| Storage | Store at room temperature in a dry, sealed container | GlpBio[4] |

Synthesis and Methodology

A definitive, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in the surveyed literature. However, based on established synthetic methodologies for quinoline derivatives, a plausible synthetic pathway can be proposed. The synthesis would likely commence from the readily available precursor, 6-bromoquinoline.

Proposed Synthetic Workflow:

The following diagram illustrates a potential synthetic route from 6-bromoquinoline to this compound. This pathway is based on common reactions for the functionalization of quinoline rings.

References

An In-depth Technical Guide to 6-Bromoquinoline-3-carbonitrile: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological activities of 6-Bromoquinoline-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, drug discovery, and chemical biology.

Molecular Structure and Identification

This compound is a heterocyclic aromatic compound featuring a quinoline core structure. Key structural features include a bromine atom substituted at the 6-position and a nitrile group at the 3-position.

Chemical Structure

The two-dimensional structure of this compound is depicted below:

Caption: 2D Chemical Structure of this compound.

Structural and Chemical Information

A summary of the key identifiers and structural information for this compound is provided in the table below.

| Identifier | Value |

| Chemical Formula | C₁₀H₅BrN₂[1] |

| Molecular Weight | 233.07 g/mol [1] |

| CAS Number | 1314687-82-5[1] |

| InChI Key | ZTDLEPVDXZCSPL-UHFFFAOYSA-N[1] |

| Canonical SMILES | C1=CC2=C(C=C1Br)N=CC(=C2)C#N |

While a solved single-crystal X-ray structure for this compound is not publicly available, crystallographic data for its isomer, 6-Bromoquinoline-8-carbonitrile, reveals a planar molecular conformation[2]. It is highly probable that this compound also adopts a planar structure.

Physicochemical Properties

The known and predicted physicochemical properties of this compound are summarized in the following table.

| Property | Value | Source |

| Appearance | White to off-white solid | [3] |

| Boiling Point | 379.7 ± 22.0 °C | Predicted[4] |

| Density | 1.66 ± 0.1 g/cm³ | Predicted[4] |

| pKa | 0.91 ± 0.14 | Predicted[3] |

Note: Experimental data for some properties are not widely available in the peer-reviewed literature.

Spectroscopic Data

Detailed experimental spectra for this compound are not extensively published. However, based on the analysis of its structural analogues, the following spectral characteristics can be anticipated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the five aromatic protons on the quinoline ring system. The electron-withdrawing effects of the bromine and nitrile groups will influence the chemical shifts, generally causing downfield shifts for adjacent protons.

¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the carbon atoms of the quinoline ring and the nitrile group. The carbon of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm[5].

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by a sharp absorption band around 2220-2240 cm⁻¹, which is typical for the C≡N stretching vibration of the nitrile group. Other significant absorptions would include C=N and C=C stretching vibrations of the quinoline ring in the 1600-1400 cm⁻¹ region, and C-H stretching vibrations above 3000 cm⁻¹.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of this compound. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes)[5]. The calculated monoisotopic mass for C₁₀H₅⁷⁹BrN₂ is 231.9636 Da, and for C₁₀H₅⁸¹BrN₂ is 233.9616 Da[5].

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely documented, a plausible synthetic route can be devised based on established methodologies for the synthesis of quinoline-3-carbonitrile derivatives.

Proposed Synthesis of this compound

A common and effective method for the synthesis of quinoline-3-carbonitriles is the Friedländer annulation. A potential synthetic workflow is outlined below.

Caption: Proposed synthetic workflow for this compound.

Methodology:

-

Reaction Setup: To a solution of 2-amino-5-bromobenzaldehyde (1.0 eq) in ethanol, add ethyl cyanoacetate (1.1 eq) and a catalytic amount of piperidine.

-

Reaction Execution: The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield pure this compound.

This proposed protocol is based on the well-established Friedländer synthesis of quinolines and is expected to be a viable method for the preparation of the target compound.

Biological Activity and Potential Applications

Quinoline derivatives are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[6][7]. The unique substitution pattern of this compound suggests its potential for biological activity.

Anticancer Potential

The quinoline scaffold is a core component of several approved anticancer drugs. The presence of a bromine atom at the 6-position and a nitrile group at the 3-position may confer potent cytotoxic and antiproliferative activities.

-

Cytotoxicity: Related bromo- and cyano-substituted quinoline derivatives have demonstrated significant cytotoxicity against various cancer cell lines[6][8]. For instance, 6-bromo-5-nitroquinoline has been shown to induce cancer cell death[6].

-

Mechanism of Action: The 3-quinolinecarbonitrile scaffold has been identified as a valuable template for the development of kinase inhibitors, including inhibitors of Epidermal Growth Factor Receptor (EGFR) and other tyrosine kinases[5][9]. It is plausible that this compound could exert its anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival.

Potential Signaling Pathway Involvement

Based on the activity of structurally similar compounds, this compound could potentially modulate critical cancer-related signaling pathways, such as the EGFR signaling cascade. Inhibition of EGFR can disrupt downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cancer cell growth and survival.

Caption: Hypothetical inhibition of the EGFR signaling pathway by this compound.

This diagram illustrates a potential mechanism where this compound acts as an inhibitor of EGFR, thereby blocking downstream signaling and ultimately leading to a reduction in cancer cell proliferation and survival.

Conclusion

This compound is a synthetically accessible compound with significant potential for applications in drug discovery, particularly in the development of novel anticancer agents. Its structural features suggest that it may act as a kinase inhibitor, a hypothesis that warrants further investigation through in-depth biological and pharmacological studies. This technical guide provides a solid foundation for researchers interested in exploring the therapeutic potential of this promising molecule. Further experimental validation of its physicochemical properties, spectroscopic characterization, and biological activities will be crucial for advancing its development as a potential therapeutic agent.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | 1314687-82-5 [chemicalbook.com]

- 4. This compound CAS#: 1314687-82-5 [m.chemicalbook.com]

- 5. This compound | 1314687-82-5 | Benchchem [benchchem.com]

- 6. Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 8. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Bromoquinoline-3-carbonitrile physical properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromoquinoline-3-carbonitrile is a halogenated quinoline derivative. The quinoline scaffold is a prominent heterocyclic structure found in numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of a bromine atom at the 6-position and a nitrile group at the 3-position suggests unique electronic properties that may impart specific biological activities, making it a compound of interest for further investigation in medicinal chemistry and drug discovery.

This technical guide provides a summary of the available physical properties of this compound and outlines general experimental protocols for the determination of key physical characteristics.

Core Physical Properties

Limited experimental data for the physical properties of this compound is available in public literature. The following table summarizes the known computed and basic supplier-provided information.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrN₂ | CymitQuimica |

| Molecular Weight | 233.07 g/mol | CymitQuimica |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Experimental Protocols

Detailed experimental procedures for the determination of the physical properties of this compound are not available in the reviewed literature. Therefore, this section provides standardized, general-purpose protocols for determining the melting point, boiling point, and solubility of a novel crystalline organic compound.

Melting Point Determination

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the this compound sample is finely powdered. If necessary, gently grind a small amount in a clean, dry mortar and pestle.

-

Pack the dry capillary tube with the powdered sample to a height of 2-3 mm by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample.

-

Place the packed capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting range.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat rapidly to about 20 °C below the approximate melting point observed in the first trial.

-

Reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal melts (completion of melting). This range is the melting point of the sample.

Boiling Point Determination (Micro Method)

For small sample quantities, the boiling point can be determined using a micro-boiling point method.

Apparatus:

-

Small test tube (e.g., 10 x 75 mm)

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (oil or sand)

-

Clamp and stand

Procedure:

-

Add a small amount (approximately 0.5 mL) of the liquid this compound to the small test tube.

-

Place the capillary tube, open end down, into the test tube.

-

Attach the test tube to the thermometer using a rubber band or wire, ensuring the bottom of the test tube is level with the thermometer bulb.

-

Suspend the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube. A stream of bubbles will emerge from the open end of the capillary as the air inside expands.

-

Continue heating until a rapid and continuous stream of bubbles is observed.

-

Remove the heat source and allow the bath to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Determination

A qualitative assessment of solubility in various solvents is crucial for understanding the compound's polarity and potential for formulation.

Apparatus:

-

Small test tubes

-

Vortex mixer (optional)

-

Spatula or micropipette

-

A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide)

Procedure:

-

Place a small, accurately weighed amount of this compound (e.g., 1-5 mg) into a series of clean, dry test tubes.

-

To each tube, add a measured volume (e.g., 0.5 mL) of a different solvent.

-

Agitate the tubes, for example, by vortexing or vigorous shaking, for a set period (e.g., 1-2 minutes).

-

Visually inspect each tube for the presence of undissolved solid.

-

Classify the solubility as:

-

Soluble: No visible solid particles.

-

Partially soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: No apparent dissolution of the solid.

-

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the dissolved compound determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

Logical Workflow for Compound Characterization

The following diagram illustrates a general workflow for the synthesis and characterization of a novel chemical entity like this compound.

Caption: General workflow for the synthesis and characterization of a new chemical compound.

Conclusion

While this compound presents an interesting scaffold for further research in drug discovery, a comprehensive understanding of its physical and biological properties is currently limited by the lack of published experimental data. The general protocols provided in this guide offer a starting point for researchers to characterize this and other novel quinoline derivatives. Further studies are warranted to elucidate the physicochemical properties and explore the potential therapeutic applications of this compound.

Navigating the Solubility Landscape of 6-Bromoquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-bromoquinoline-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing qualitative solubility information, detailed experimental protocols for determining solubility, and the context of its potential role in relevant signaling pathways.

Quantitative Solubility Data

For a closely related compound, 6-bromoquinoline, a solubility of greater than 200 mg/mL in Dimethyl Sulfoxide (DMSO) has been reported, indicating high solubility.[2][3][4] The carboxylic acid analog, 6-bromoquinoline-3-carboxylic acid, is also noted to be soluble in DMSO, for which stock solutions can be prepared.[5] While this does not provide exact values for this compound, it suggests that DMSO is likely a suitable solvent.

Table 1: Qualitative and Analog Solubility Data

| Solvent | This compound | 6-Bromoquinoline (Analog) |

| Dimethyl Sulfoxide (DMSO) | Data Not Available | > 200 mg/mL[2][3][4] |

| Ethanol | Data Not Available | Data Not Available |

| Methanol | Data Not Available | Data Not Available |

| Acetone | Data Not Available | Data Not Available |

| Acetonitrile | Data Not Available | Data Not Available |

| Dichloromethane (DCM) | Data Not Available | Data Not Available |

| N,N-Dimethylformamide (DMF) | Data Not Available | Data Not Available |

Note: The data for 6-bromoquinoline is provided as a qualitative indicator. Researchers are strongly encouraged to determine the experimental solubility of this compound for their specific applications using the protocols outlined below.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a detailed methodology for the experimental determination of the solubility of a solid organic compound such as this compound. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility.[6][7]

Principle of the Shake-Flask Method

The shake-flask method involves adding an excess amount of the solid compound to a known volume of the solvent of interest. The mixture is then agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. After separating the undissolved solid, the concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique.[7]

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (e.g., DMSO, Ethanol, Methanol, etc.)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

Experimental Procedure

-

Preparation of Calibration Curve:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform serial dilutions to create a series of standard solutions with known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.

-

-

Sample Preparation:

-

Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant through a syringe filter. Filtration is often preferred to ensure complete removal of particulate matter.

-

-

Analysis:

-

Carefully take an aliquot of the clear, saturated supernatant.

-

Dilute the aliquot with a known volume of the solvent to bring the concentration within the range of the previously prepared calibration curve.

-

Analyze the diluted sample using the calibrated analytical method (e.g., HPLC-UV).

-

-

Calculation:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the tested temperature.

-

Signaling Pathways and Experimental Workflows

Quinoline derivatives are a significant class of compounds in medicinal chemistry and have been shown to interact with various biological targets, including those involved in cancer signaling pathways.[8]

PI3K/Akt/mTOR Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, survival, and growth. Its deregulation is a common feature in many types of cancer, making it a key target for drug development.[9][10] Several quinoline-based molecules have been identified as inhibitors of this pathway.[8][9][10][11]

Caption: PI3K/Akt/mTOR signaling pathway with potential inhibition by quinoline-based compounds.

Experimental Workflow for Solubility Determination

The following diagram illustrates a typical experimental workflow for determining the solubility of a compound.

Caption: General experimental workflow for determining the solubility of a solid organic compound.

Conclusion

While quantitative solubility data for this compound remains to be fully elucidated in the public domain, this guide provides researchers with the necessary tools to approach its use in the laboratory. The provided experimental protocols offer a robust framework for determining its solubility in various organic solvents, a critical parameter for its application in drug discovery and development. Furthermore, the contextual information on its potential role as an inhibitor of key signaling pathways, such as the PI3K/Akt/mTOR cascade, underscores the importance of further investigation into the physicochemical properties of this and related quinoline derivatives.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. glpbio.com [glpbio.com]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. A Novel Quinoline Based Second-generation mTOR Inhibitor that Induces Apoptosis and Disrupts PI3K-Akt-mTOR Signaling in Human Leukemia HL-60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-Cancer Agents in Medicinal Chemistry [kld-journal.fedlab.ru]

- 11. researchgate.net [researchgate.net]

Potential Therapeutic Targets of 6-Bromoquinoline-3-carbonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a significant gap in the currently available scientific literature regarding the specific biological evaluation of 6-Bromoquinoline-3-carbonitrile. Consequently, this document summarizes the therapeutic potential of this compound based on the activities of structurally related quinoline and bromoquinoline derivatives. The quantitative data and experimental protocols provided are derived from studies on these related compounds and should be considered as a guide for the potential evaluation of this compound.

Introduction

The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] The introduction of a bromine atom at the 6-position and a carbonitrile group at the 3-position of the quinoline ring, as in this compound, is anticipated to modulate its physicochemical properties and biological activity. Halogenated quinolines, in particular, have demonstrated significant potential in various therapeutic areas, including oncology and infectious diseases. This guide explores the potential therapeutic targets of this compound by examining the established activities of its structural analogs.

Potential Therapeutic Targets and Mechanisms of Action

Based on the biological activities of structurally similar compounds, this compound is predicted to have potential therapeutic applications in the following areas:

Anticancer Activity

The quinoline core is a well-established pharmacophore in the design of anticancer agents. Derivatives have been shown to exert their effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation and survival.

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: The 3-quinolinecarbonitrile framework is a known template for the development of EGFR inhibitors.[1] EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, leading to cell proliferation, survival, and metastasis. Inhibition of EGFR is a validated strategy in cancer therapy. Structurally related 6-bromoquinazoline derivatives have shown potent cytotoxic activity through EGFR inhibition, with some compounds demonstrating greater potency than the established EGFR inhibitor, Erlotinib.[1]

-

Induction of Apoptosis: Programmed cell death, or apoptosis, is a crucial mechanism for eliminating cancerous cells. Quinoline derivatives have been observed to induce apoptosis through the activation of caspase-3 and the subsequent cleavage of poly (ADP-ribose) polymerase (PARP).[1] The presence of the nitrile group in heterocyclic compounds is often associated with enhanced anticancer activity.[1]

-

Topoisomerase I Inhibition: DNA topoisomerases are essential enzymes that resolve topological problems in DNA during replication, transcription, and recombination. Topoisomerase I (Top1) inhibitors stabilize the Top1-DNA cleavage complex, leading to DNA damage and cell death. The quinoline alkaloid camptothecin and its derivatives are well-known Top1 inhibitors used in cancer chemotherapy.[1]

Antiviral Activity

The quinoline scaffold has been utilized in the development of antiviral agents. A key mechanism of action for some quinoline derivatives is the inhibition of viral capsid proteins.

-

Viral Protein 1 (VP1) Inhibition: Compounds derived from a quinoline core have been shown to act as capsid binders, specifically targeting the viral protein 1 (VP1).[1] This mechanism is particularly relevant for picornaviruses, such as enteroviruses and rhinoviruses. By binding to the VP1 pocket, these inhibitors can prevent the conformational changes in the viral capsid that are necessary for uncoating and release of the viral genome into the host cell.

Quantitative Data for Structurally Related Compounds

The following tables summarize the antiproliferative and enzyme inhibitory activities of various quinoline derivatives that are structurally related to this compound. It is crucial to reiterate that this data is not for this compound itself but for its analogs.

Table 1: Antiproliferative Activity of Related Quinoline Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| 6-Bromoquinazoline derivatives | MCF-7 (Breast Cancer) | 15.85 ± 3.32 | Erlotinib | >30 |

| 6-Bromoquinazoline derivatives | SW480 (Colon Cancer) | 17.85 ± 0.92 | Erlotinib | >30 |

| Hexahydroquinoline-3-carbonitrile derivatives | Various Cancer Cell Lines | Growth Inhibition up to 69% at 10 µM | - | - |

Table 2: Enzyme Inhibitory Activity of Related Quinoline Derivatives

| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Quinoline-based EGFR inhibitors | EGFR | Varies (sub-micromolar to micromolar) | Gefitinib, Erlotinib | Varies |

| Indolizinoquinolinedione derivatives | Topoisomerase I | Varies (qualitative inhibition reported) | Camptothecin | Varies |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the therapeutic potential of this compound. These protocols are based on standard procedures used for similar compounds.

Antiproliferative Activity (MTT Assay)

Objective: To determine the cytotoxic effect of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., MCF-7, SW480) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against the EGFR kinase.

Methodology:

-

Assay Principle: A common method is a luminescence-based kinase assay that measures the amount of ATP remaining in the solution after a kinase reaction.

-

Reaction Setup: The assay is performed in a 96-well plate. Each well contains the recombinant human EGFR enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

-

Compound Addition: The test compound is added to the wells at various concentrations. A known EGFR inhibitor (e.g., Gefitinib) is used as a positive control, and a no-inhibitor well serves as a negative control.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

ATP Detection: After the kinase reaction, a kinase detection reagent (e.g., Kinase-Glo®) is added to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP through a luciferase-based reaction that generates a luminescent signal.

-

Luminescence Measurement: The plate is incubated at room temperature, and the luminescence is measured using a microplate reader.

-

Data Analysis: The inhibitory activity is calculated based on the reduction in the luminescent signal in the presence of the compound compared to the negative control. The IC50 value is determined from a dose-response curve.

Topoisomerase I Inhibition Assay (DNA Relaxation Assay)

Objective: To assess the ability of a compound to inhibit the catalytic activity of human Topoisomerase I.

Methodology:

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing supercoiled plasmid DNA (e.g., pBR322) and purified human Topoisomerase I enzyme.

-

Compound Incubation: The test compound is incubated with the supercoiled DNA and the enzyme at 37°C for a specified time (e.g., 30 minutes). Camptothecin is used as a positive control.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing a protein denaturant (e.g., SDS) and a tracking dye.

-

Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel and subjected to electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: The DNA bands are visualized by staining with an intercalating agent (e.g., ethidium bromide) and imaging under UV light.

-

Data Analysis: Inhibition of Topoisomerase I is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA compared to the no-inhibitor control.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the study of this compound.

Caption: Potential inhibition of the EGFR signaling pathway.

Caption: Workflow for determining antiproliferative activity.

Caption: Principle of the Topoisomerase I inhibition assay.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, the analysis of structurally related compounds strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and virology. The presence of the bromoquinoline core coupled with a carbonitrile substituent points towards potential interactions with key cellular targets such as EGFR, topoisomerases, and viral proteins. Further investigation, guided by the experimental protocols outlined in this document, is warranted to fully elucidate the therapeutic potential of this compound and to generate the specific quantitative data necessary for its advancement in the drug discovery pipeline.

References

6-Bromoquinoline-3-carbonitrile: A Technical Overview for Drug Discovery Professionals

An In-depth Review of Synthesis, Properties, and Therapeutic Potential

Introduction

6-Bromoquinoline-3-carbonitrile is a heterocyclic organic compound that has garnered interest within the medicinal chemistry landscape. As a derivative of the quinoline scaffold, a privileged structure in drug discovery, it holds potential for the development of novel therapeutic agents. The quinoline core is a key feature in numerous approved drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a bromine atom at the 6-position and a nitrile group at the 3-position of the quinoline ring system imparts distinct electronic and steric properties that can influence its interaction with biological targets. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and potential applications in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for assessing the compound's potential as a drug candidate, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| CAS Number | 1314687-82-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₅BrN₂ | --INVALID-LINK-- |

| Molecular Weight | 233.06 g/mol | --INVALID-LINK-- |

| Predicted Boiling Point | 379.7±22.0 °C | --INVALID-LINK-- |

| Predicted Density | 1.66±0.1 g/cm³ | --INVALID-LINK-- |

| Predicted pKa | 0.91±0.14 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

Synthesis of this compound

A potential precursor for the synthesis is 6-bromoquinoline. The Skraup synthesis is a classical method for preparing quinolines, and a modified procedure for 6-bromoquinoline has been described in patents.

Experimental Protocol: Synthesis of 6-Bromoquinoline (Skraup Synthesis)

Materials:

-

p-Bromoaniline

-

Glycerol

-

Sulfuric acid (concentrated)

-

An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric sulfate)

-

Sodium hydroxide (for neutralization)

-

Organic solvent for extraction (e.g., toluene)

Procedure:

-

A mixture of p-bromoaniline, glycerol, and concentrated sulfuric acid is prepared in a reaction vessel equipped with a reflux condenser.

-

An oxidizing agent is added cautiously to the mixture.

-

The reaction mixture is heated to initiate the exothermic reaction. The temperature is typically controlled to maintain a steady reflux.

-

After the initial reaction subsides, the mixture is heated for several more hours to ensure completion.

-

Upon cooling, the reaction mixture is diluted with water and neutralized with a sodium hydroxide solution.

-

The crude 6-bromoquinoline is then isolated, often by steam distillation or solvent extraction.

-

Purification is typically achieved by distillation under reduced pressure or by recrystallization.

A patent describes a similar one-pot method where p-bromoaniline and glycerol are reacted in dilute sulfuric acid at 140-145°C, followed by neutralization, extraction with toluene, and distillation to yield 6-bromoquinoline.

The subsequent conversion of 6-bromoquinoline to this compound would likely involve the introduction of the nitrile group at the 3-position. This could potentially be achieved through a multi-step sequence, for example, via formylation to produce 6-bromoquinoline-3-carbaldehyde, followed by conversion of the aldehyde to the nitrile.

Spectroscopic Characterization

Detailed and authenticated spectroscopic data for this compound are not widely published. However, based on the analysis of related compounds, the following spectral characteristics can be anticipated.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine atom and the nitrile group. Protons in the vicinity of these substituents will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift in the range of 115-125 ppm. The carbon atoms attached to the bromine and nitrogen will also show characteristic shifts.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a sharp absorption band characteristic of the nitrile group (C≡N) stretching vibration, typically in the region of 2220-2260 cm⁻¹. Other bands corresponding to C=C and C=N stretching of the quinoline ring, as well as C-H and C-Br vibrations, are also expected.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), with two peaks separated by two mass units.

Biological Activity and Therapeutic Potential

The quinoline-3-carbonitrile scaffold is a well-established pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors. Several derivatives have shown potent activity against a range of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases such as cancer.

While specific biological data for this compound is scarce in the public domain, the structural motif suggests its potential as a kinase inhibitor. The nitrile group can act as a hydrogen bond acceptor, interacting with the hinge region of the ATP-binding site of kinases. The 6-bromo substituent can occupy a hydrophobic pocket and contribute to the overall binding affinity and selectivity.

Derivatives of 4-anilino-3-quinolinecarbonitrile have been extensively studied as irreversible inhibitors of the epidermal growth factor receptor (EGFR) and other tyrosine kinases. The bromo-substituent at various positions on the quinoline ring has been shown to influence the potency and selectivity of these inhibitors.

Future Perspectives

This compound represents a promising scaffold for the development of novel therapeutic agents. However, a significant lack of publicly available experimental data hinders its immediate application in drug discovery programs. Future research should focus on:

-

Development and publication of a robust and reproducible synthetic protocol. This is a critical first step to enable further investigation of this compound.

-

Comprehensive spectroscopic and structural characterization. Detailed NMR, IR, MS, and single-crystal X-ray diffraction data are needed to confirm the structure and provide a basis for computational modeling studies.

-

Systematic biological evaluation. The compound should be screened against a panel of kinases and cancer cell lines to determine its biological activity profile and identify potential therapeutic targets.

-

Structure-activity relationship (SAR) studies. Synthesis and evaluation of a library of analogs with modifications at various positions of the quinoline ring will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Conclusion

This compound is a molecule of interest for medicinal chemists and drug development professionals due to its structural similarity to known biologically active compounds. While the current body of literature on this specific compound is limited, the broader knowledge of the quinoline-3-carbonitrile scaffold suggests its potential as a valuable building block for the design of novel kinase inhibitors and other therapeutic agents. Further research is warranted to fully elucidate its synthetic accessibility, physicochemical properties, and biological activity, which will ultimately determine its future role in drug discovery.

The Enduring Legacy and Bright Future of Quinoline in Drug Discovery: A Technical Guide

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the history of medicinal chemistry. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, this seemingly simple molecule has given rise to a vast and diverse array of therapeutic agents that have had a profound impact on human health.[1][2] From the revolutionary treatment of malaria to the development of broad-spectrum antibiotics and targeted cancer therapies, the quinoline core has proven to be a privileged structure in drug design.[3][4] This technical guide provides an in-depth exploration of the discovery, history, and development of novel quinoline compounds, offering researchers, scientists, and drug development professionals a comprehensive resource on this vital pharmacophore.

A Rich History: From Antimalarials to Modern Therapeutics

The story of quinoline in medicine is inextricably linked with the fight against malaria. The first breakthrough came with the isolation of quinine from the bark of the Cinchona tree in 1820, a compound that would become the primary treatment for malaria for over a century.[5][6] The quest for synthetic alternatives during World War II led to the development of chloroquine in 1934, a 4-aminoquinoline derivative that was highly effective and widely used until the emergence of resistance.[1][5] This ongoing battle with drug resistance has continued to spur the development of new quinoline-based antimalarials, including primaquine and mefloquine.[7]

The mid-20th century saw the serendipitous discovery of a new class of quinoline derivatives: the quinolone antibiotics. Nalidixic acid, the first of its kind, was discovered in 1962 as a byproduct of chloroquine synthesis and showed activity against Gram-negative bacteria.[8] The subsequent addition of a fluorine atom to the quinoline ring system gave rise to the fluoroquinolones in the 1960s, a class of broad-spectrum antibiotics that includes widely used drugs like ciprofloxacin and levofloxacin.[9][10] These compounds exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, essential enzymes in bacterial DNA replication.[9]

In recent decades, the versatility of the quinoline scaffold has been leveraged in the development of targeted cancer therapies.[3][11] A multitude of quinoline-based compounds have been designed as kinase inhibitors, targeting signaling pathways that are frequently dysregulated in cancer, such as the EGFR, VEGFR, and PI3K/Akt/mTOR pathways.[12][13][14] This has led to the approval of several quinoline-containing anticancer drugs, with many more currently in clinical development.[3]

Synthesis of the Quinoline Core: Classic and Modern Methodologies

The construction of the quinoline ring system is a well-established area of organic synthesis, with several named reactions providing reliable routes to this important scaffold. These classic methods, developed in the late 19th century, are still widely used today, often with modern modifications to improve yields and reaction conditions.

Experimental Protocols for Key Syntheses

Skraup Synthesis: This is one of the oldest and most direct methods for preparing quinoline itself. It involves the reaction of an aniline with glycerol, an oxidizing agent (such as nitrobenzene), and sulfuric acid.[15] The reaction is notoriously exothermic and requires careful control.[16]

Detailed Protocol for Skraup Synthesis of 6-Methoxy-8-nitroquinoline: [16]

-

Warning: This reaction can be violent and should be performed with appropriate safety precautions, including the use of a safety shield and having a safety shower readily available.[16]

-

Reagents:

-

Powdered arsenic oxide: 588 g (2.45 moles)

-

3-nitro-4-aminoanisole: 588 g (3.5 moles)

-

Glycerol (U.S.P.): 1.2 kg (950 ml, 13 moles)

-

Concentrated sulfuric acid (sp. gr. 1.84): 315 ml (579 g, 5.9 moles) initially, then an additional 128 ml (236 g)

-

Concentrated ammonium hydroxide (sp. gr. 0.9): 1.8 L

-

Crushed ice: 3.5 kg

-

Sodium hydroxide solution (20%): 5 L

-

Benzene

-

-

Procedure:

-

In a 5-L three-necked round-bottomed flask equipped with a mechanical stirrer, create a homogeneous slurry by mixing the arsenic oxide, 3-nitro-4-aminoanisole, and glycerol in the order listed.

-

With vigorous stirring, add the initial portion of concentrated sulfuric acid via a dropping funnel over 30–45 minutes. The temperature will spontaneously rise to 65–70°C.

-

Replace the stirrer and dropping funnel with a thermometer and a bent glass tube connected to a water aspirator. The flask and its contents should be weighed.

-

Evacuate the flask and carefully heat it in an oil bath, raising the internal temperature slowly to 105°C. Maintain the temperature between 105°C and 110°C until the loss in weight is 235–285 g, which indicates the removal of water. This typically takes 2–3 hours.

-

After cooling, replace the suction tube with the stirrer and dropping funnel. Add the remaining concentrated sulfuric acid dropwise over 2.5–3.5 hours, maintaining the temperature at 117–119°C.

-

After the addition is complete, maintain the temperature at 120°C for 4 hours, and then at 123°C for 3 hours.

-

Cool the reaction mixture below 100°C, dilute with 1.5 L of water, and allow it to cool overnight with stirring.

-

Pour the diluted reaction mixture into a mixture of concentrated ammonium hydroxide and crushed ice with stirring.

-

Filter the resulting brown solid, wash it with water, and then boil it with 5 L of 20% sodium hydroxide solution for 20 minutes.

-

Cool the mixture, filter the solid, and wash it with water until the washings are neutral.

-

Dry the crude product and then extract it with benzene in a large Soxhlet extractor for 24 hours.

-

Concentrate the benzene extract to about 1 L and allow it to crystallize. The yield of 6-methoxy-8-nitroquinoline is 500–560 g (70–78%).

-

Friedländer Synthesis: This method provides a versatile route to substituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[17][18] The reaction can be catalyzed by either acid or base.[17][18]

Experimental Workflow for Friedländer Synthesis

Caption: A simplified workflow for the Friedländer quinoline synthesis.

Doebner-von Miller Reaction: This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated carbonyl compounds to react with anilines, typically under acidic conditions, to form quinolines.[13]

Mechanisms of Action: Targeting Key Biological Processes

The therapeutic efficacy of quinoline compounds stems from their ability to interact with a wide range of biological targets. The specific mechanism of action varies depending on the class of the quinoline derivative.

Antimalarial Quinolines: Disrupting Heme Detoxification

Quinine and chloroquine, two of the most well-known antimalarial quinolines, are thought to exert their parasiticidal effects by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[10] The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin. Chloroquine, being a weak base, accumulates to high concentrations in the acidic food vacuole and is believed to cap the growing hemozoin crystal, preventing further polymerization.[10] The resulting buildup of free heme leads to oxidative stress and parasite death.

Caption: Mechanism of action of chloroquine in the malaria parasite.

Fluoroquinolone Antibiotics: Inhibiting Bacterial DNA Replication

Fluoroquinolones are potent bactericidal agents that target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[9] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair. Fluoroquinolones stabilize the complex formed between these enzymes and DNA, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[9] In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria.

Caption: Fluoroquinolone mechanism of action.

Anticancer Quinolines: Targeting Kinase Signaling Pathways

Many novel quinoline derivatives have been developed as inhibitors of protein kinases, which are key regulators of cellular signaling pathways that control cell growth, proliferation, and survival.[12][13][14] In many cancers, these pathways are hyperactivated, leading to uncontrolled cell division. Quinoline-based inhibitors can block the activity of kinases such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and those in the PI3K/Akt/mTOR pathway, thereby halting tumor growth and angiogenesis.[12][13][14]

Caption: Quinoline kinase inhibitors targeting cancer signaling pathways.

Recent Advances and Future Directions

The development of novel quinoline compounds continues to be a vibrant area of research, with a focus on overcoming drug resistance and identifying new therapeutic targets. Recent studies have reported the synthesis and evaluation of new quinoline derivatives with potent anticancer, antibacterial, and antimalarial activities.

Quantitative Data on Novel Quinoline Compounds

The following tables summarize the biological activity of some recently developed quinoline derivatives.

Table 1: Anticancer Activity of Novel Quinoline Derivatives

| Compound | Target/Cell Line | IC50/GI50 | Reference |

| Quinoline-1,3,4-oxadiazole hybrid 8c | HepG-2 | 0.137 µg/mL | [18] |

| Quinoline-1,3,4-oxadiazole hybrid 15a | MCF-7 | 0.164 µg/mL | [18] |

| Quinoline-amidrazone hybrid 10d | A549 (Lung Cancer) | 43.1 µM | [12] |

| Quinoline-amidrazone hybrid 10g | MCF-7 (Breast Cancer) | 59.1 µM | [12] |

| Quinoline-indole derivative 9b | MGC-803 (Gastric Cancer) | 0.58 µmol/L | [1] |

| Quinoline-based EGFR/HER-2 inhibitor 5a | A-549 (Lung Cancer) | 25 nM | [19] |

| Quinoline-based EGFR/HER-2 inhibitor 3e | MCF-7 (Breast Cancer) | 31 nM | [19] |

Table 2: Antibacterial Activity of Novel Quinoline Derivatives

| Compound | Bacterial Strain | MIC | Reference |

| 4-Aminoquinoline-hydrazone hybrid HD6 | Bacillus subtilis | 8 µg/mL | [6] |

| 4-Aminoquinoline-hydrazone hybrid HD6 | Pseudomonas aeruginosa | 16 µg/mL | [6] |

| Quinoline-sulfonamide hybrid QS-3 | Pseudomonas aeruginosa | 64 µg/mL | |

| Quinoline derivative 3c | Staphylococcus aureus | 2.67 µg/mL | |

| Quinoline derivative 6 | Bacillus cereus | 3.12 µg/mL | [10] |

Table 3: Antimalarial Activity of Novel Quinoline Derivatives

| Compound | Plasmodium falciparum Strain | IC50 | Reference |

| 4-Methylaminoquinoline 9a | 3D7 (CQ-sensitive) | 60 nM | |

| 4-Methylaminoquinoline 9a | K1 (CQ-resistant) | 260 nM | |

| 4-Methylaminoquinoline 11a | 3D7 (CQ-sensitive) | 40 nM | |

| 4-Methylaminoquinoline 11a | K1 (CQ-resistant) | 60 nM | |

| Quinoline-thiazolidinedione 56B | 3D7 | 0.04 µg/mL | [14] |

The remarkable journey of the quinoline scaffold from its humble origins in coal tar to its current status as a mainstay of modern medicine is a testament to the power of chemical synthesis and drug discovery. The continued exploration of this versatile pharmacophore, aided by advances in synthetic methodology and a deeper understanding of disease biology, promises to yield a new generation of innovative medicines to address the ongoing challenges in human health. The future of quinoline-based drug discovery remains as bright and promising as its illustrious past.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Curly Arrow: The Skraup Reaction - How to Make a Quinoline [curlyarrow.blogspot.com]

- 3. researchgate.net [researchgate.net]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. iipseries.org [iipseries.org]

- 6. Doebner-von Miller Synthesis (Chapter 20) - Name Reactions in Organic Synthesis [cambridge.org]

- 7. du.edu.eg [du.edu.eg]

- 8. organicreactions.org [organicreactions.org]

- 9. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 10. synarchive.com [synarchive.com]

- 11. Quinoline Synthesis - Skraup [quimicaorganica.org]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. uop.edu.pk [uop.edu.pk]

- 14. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. organicreactions.org [organicreactions.org]

- 17. Friedlaender Synthesis [organic-chemistry.org]

- 18. elearning.uniroma1.it [elearning.uniroma1.it]

- 19. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 6-Bromoquinoline-3-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the safety and handling precautions for 6-bromoquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Given the limited availability of a specific Safety Data Sheet (SDS) for this compound, this guide extrapolates critical safety data from its close structural analog, 6-bromoquinoline, and the parent compound, quinoline. All recommendations should be implemented with the understanding that they represent best practices in the absence of certified data for this compound itself.

Physicochemical and Toxicological Profile

Table 1: Physicochemical Properties

| Property | This compound | 6-Bromoquinoline |

| CAS Number | 1314687-82-5[1] | 5332-25-2[2] |

| Molecular Formula | C10H5BrN2[1] | C9H6BrN[3] |

| Molecular Weight | 233.06 g/mol [1] | 208.05 g/mol [3] |

| Physical State | Not available | Liquid[2] |

| Appearance | Not available | Light brown[2] |

| Melting Point | Not available | 24 °C / 75.2 °F[2] |

| Boiling Point | Not available | Not available[2] |

| Flash Point | Not available | > 110 °C / > 230 °F[2] |

| Specific Gravity | Not available | 1.538 g/cm³[2] |

| Solubility | Not available | Not available |

Table 2: Toxicological Data and GHS Classifications (Based on 6-Bromoquinoline)

| Hazard | GHS Classification | Precautionary Statement Codes |

| Acute Toxicity, Oral | Category 4: Harmful if swallowed.[3] | P264, P270, P301+P317, P330, P501[3] |

| Skin Corrosion/Irritation | Category 2: Causes skin irritation.[3] | P264, P280, P302+P352, P321, P332+P317, P362+P364[3] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage.[3] | P280, P305+P354+P338, P317[3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation.[3] | P261, P271, P304+P340, P319, P403+P233, P405, P501[3] |

Hazard Identification and Risk Assessment

Based on the data from analogous compounds, this compound should be treated as a hazardous substance. The primary risks are associated with:

-

Ingestion: Harmful if swallowed.

-

Skin Contact: Causes skin irritation.

-

Eye Contact: Poses a risk of serious eye damage.

-

Inhalation: May cause respiratory tract irritation.

A thorough risk assessment should be conducted before handling this compound, considering the quantities being used, the nature of the experimental procedures, and the available engineering controls.

Experimental Protocols: Safe Handling Procedures

The following protocols are recommended for handling this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure.

-

Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be used in situations with a higher risk of splashing.

-

Skin Protection: Wear flame-resistant and impervious clothing.[4] A lab coat is essential, and chemically resistant aprons are recommended for larger quantities.

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[2] Nitrile or neoprene gloves are generally suitable, but glove compatibility should be verified.

-

Respiratory Protection: All handling of powdered or volatile forms of the compound should be conducted in a certified chemical fume hood. If exposure limits are likely to be exceeded, a full-face respirator with appropriate cartridges should be used.[4]

Engineering Controls

-

Ventilation: Always handle this compound in a well-ventilated area.[4] A chemical fume hood is the preferred engineering control to minimize inhalation exposure.

-

Safety Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[2] Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, the following first-aid and emergency measures should be taken.

Table 3: First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[2] |

| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2] |

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Avoid dust formation. Wear appropriate PPE as described in section 3.1.

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.

-

Containment and Cleanup: Collect the spilled material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum or by gently sweeping with a damp cloth). Place the collected material in a suitable, labeled container for disposal.[4]

Fire and Explosion Hazards

While specific data for this compound is unavailable, the flash point of the closely related 6-bromoquinoline is greater than 110 °C, suggesting a low fire hazard under normal conditions.[2]

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]

-

Specific Hazards: In case of fire, hazardous combustion products may be released, including carbon oxides, nitrogen oxides, and hydrogen bromide.[2]

-

Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

Disposal Considerations

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. This compound should be treated as hazardous waste.

Visualized Workflows and Relationships

To further clarify the safety and handling procedures, the following diagrams illustrate key workflows and logical relationships.

Caption: Workflow for the safe handling of this compound.

Caption: Relationship between hazards and required PPE.

Conclusion

While a specific SDS for this compound is not currently available, a conservative approach based on the known hazards of structurally similar compounds is essential for ensuring the safety of all personnel. Strict adherence to the handling protocols, diligent use of personal protective equipment, and preparedness for emergency situations are paramount when working with this and other novel chemical entities. Researchers are strongly encouraged to seek out any new safety information as it becomes available from suppliers or regulatory bodies.

References

Safeguarding the Integrity of 6-Bromoquinoline-3-carbonitrile: A Technical Guide to Storage and Handling

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the recommended storage conditions, stability, and handling procedures for 6-Bromoquinoline-3-carbonitrile, a key intermediate in pharmaceutical research and development. Adherence to these guidelines is crucial for maintaining the compound's purity, stability, and fitness for use in experimental and developmental applications.

Core Storage Recommendations

Proper storage is paramount to preserving the chemical integrity of this compound. The primary recommendation is to store the compound in a dry environment at room temperature, sealed from atmospheric moisture.

Quantitative Storage Parameters

While specific quantitative stability data for this compound is not extensively published, the following table summarizes the recommended storage conditions based on supplier information and general best practices for analogous chemical compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | Room Temperature (20-25°C) | Prevents degradation from excessive heat or cold.[1] |

| Atmosphere | Sealed in a dry environment | Minimizes hydrolysis and degradation due to moisture.[1] |

| Light Exposure | Store in a dark place | Protects from potential light-induced degradation. |

| Inert Gas | Recommended for long-term storage | An inert atmosphere (e.g., argon or nitrogen) can further protect against oxidative degradation. |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Molecular Formula | C₁₀H₅BrN₂ |

| Molecular Weight | 233.06 g/mol |

| Boiling Point | 379.7±22.0 °C (Predicted)[1] |

| Density | 1.66±0.1 g/cm³ (Predicted)[1] |

Handling and Safety Precautions

Due to the limited publicly available safety data for this compound, caution should be exercised during handling. It is advisable to consult the safety data sheet (SDS) for the most current and comprehensive information. For related bromoquinoline compounds, hazards include skin and eye irritation. Therefore, appropriate personal protective equipment (PPE) should be worn.

General Handling Guidelines:

-

Work in a well-ventilated area or a fume hood.

-

Wear protective gloves, a lab coat, and safety glasses.

-

Avoid inhalation of dust or fumes.

-

Prevent contact with skin and eyes.

-

Wash hands thoroughly after handling.

Experimental Protocols: Stability Assessment

For researchers requiring documented stability data for their specific applications, a formal stability study is recommended. The following is a generalized protocol based on International Council for Harmonisation (ICH) guidelines that can be adapted for this compound.

Objective

To evaluate the stability of this compound under defined storage conditions over a specified period.

Materials

-

This compound (minimum of three different batches recommended)

-

Appropriate primary packaging (e.g., amber glass vials with inert caps)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation for purity and degradation product analysis (e.g., HPLC, LC-MS)

Methodology

-

Sample Preparation: Aliquot the test substance into the chosen primary packaging.

-

Initial Analysis (Time Zero): Perform a complete analysis of the samples from each batch to determine their initial purity and impurity profile.

-